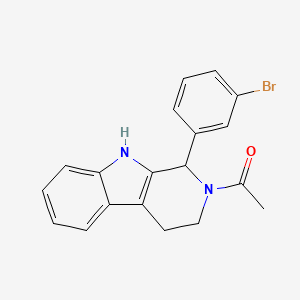
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Br-THBC, is a beta-carboline derivative that has been found to exhibit a wide range of biological activities. This compound has been the subject of numerous studies due to its potential as a therapeutic agent for various diseases. In
Wirkmechanismus
The mechanism of action of 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but several studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which play important roles in cell proliferation and gene expression. It has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments, including its relatively low toxicity and its ability to selectively target cancer cells. However, its solubility in water is relatively low, which may limit its use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as an antimicrobial agent for the treatment of infectious diseases. In addition, more research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
Synthesemethoden
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through a multi-step process involving the reaction of tryptamine with 3-bromobenzaldehyde and subsequent reduction with sodium borohydride. The final product is obtained through acetylation of the intermediate compound.
Wissenschaftliche Forschungsanwendungen
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.
Eigenschaften
IUPAC Name |
1-[1-(3-bromophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c1-12(23)22-10-9-16-15-7-2-3-8-17(15)21-18(16)19(22)13-5-4-6-14(20)11-13/h2-8,11,19,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFLSNZONRXEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC(=CC=C3)Br)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Bromophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)
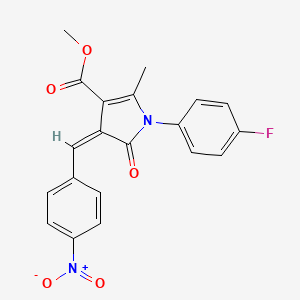
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)

![1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4974554.png)
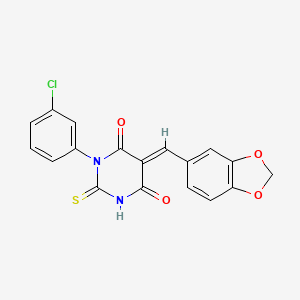


![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B4974579.png)
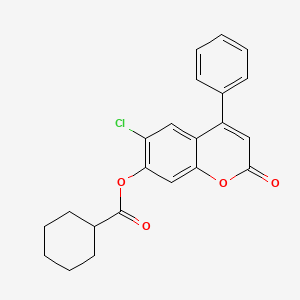
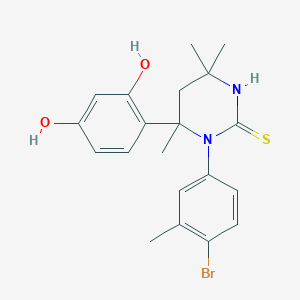
![2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4974598.png)

